![molecular formula C19H21FN2O3S B322085 N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322085.png)
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a chemical compound known for its unique structure and properties It consists of a cyclohexane ring attached to a carboxamide group, with a phenyl ring substituted with a sulfonyl group and a fluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves reacting 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinosulfonyl chloride.
Coupling with phenylcyclohexanecarboxamide: The sulfonyl chloride intermediate is then reacted with phenylcyclohexanecarboxamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluoroanilino group may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chloroanilino)sulfonyl]phenyl}cyclohexanecarboxamide
- N-{4-[(4-bromoanilino)sulfonyl]phenyl}cyclohexanecarboxamide
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}cyclohexanecarboxamide
Uniqueness
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is unique due to the presence of the fluoroanilino group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21FN2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-6-8-17(9-7-15)22-26(24,25)18-12-10-16(11-13-18)21-19(23)14-4-2-1-3-5-14/h6-14,22H,1-5H2,(H,21,23) |
InChI Key |
GEUREPVAQFDUNA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B322005.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B322006.png)
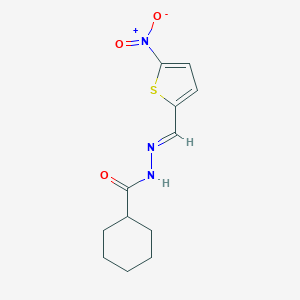
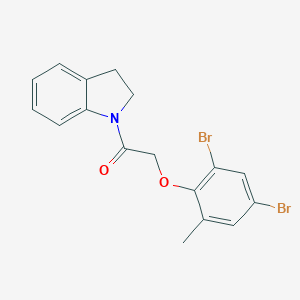
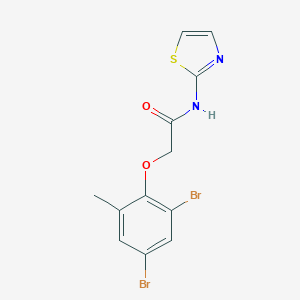
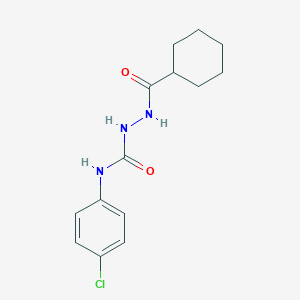
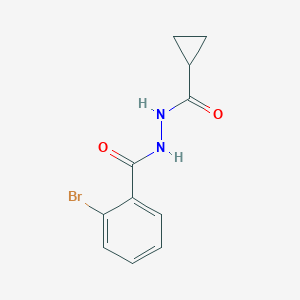
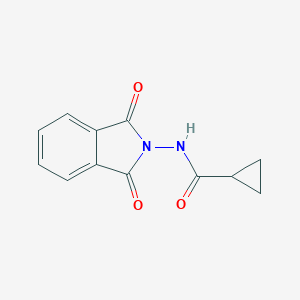
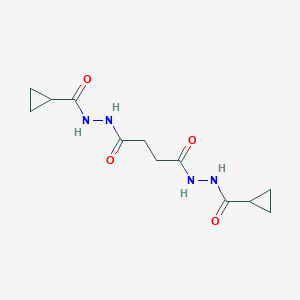
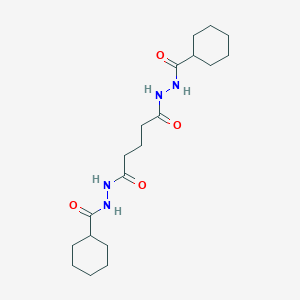
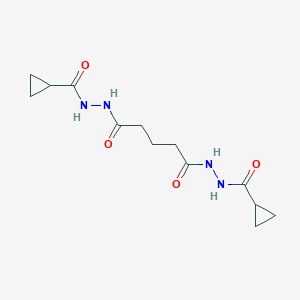
![N-(2-chlorophenyl)-4-{2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322025.png)
![N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322026.png)
![N-benzyl-4-{2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322027.png)
